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Compound of Interest

Compound Name:
6-Bromo-3-isopropoxy-2-

methylpyridine

CAS No.: 1392466-94-2

Cat. No.: B1405423

Get Quote

In the landscape of medicinal chemistry, the substituted pyridine core is a privileged scaffold,

forming the backbone of numerous therapeutic agents. Its unique electronic properties, ability

to engage in hydrogen bonding, and synthetically versatile nature make it an invaluable

building block for drug development professionals. This guide focuses on a specific, highly

functionalized derivative: 6-Bromo-3-isopropoxy-2-methylpyridine.

This compound is engineered for utility. The bromo group at the 6-position serves as a robust

handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction

of aryl, heteroaryl, or alkyl groups. The isopropoxy group at the 3-position modulates the

electronic nature of the ring and provides a lipophilic, metabolically stable ether linkage that

can act as a hydrogen bond acceptor. Finally, the methyl group at the 2-position offers steric

influence and can be a crucial element for optimizing binding interactions with biological

targets.

As this is a specialized, non-commercial compound, this guide provides a comprehensive

overview of its proposed synthesis from readily available precursors, detailed characterization
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methods, and a discussion of its potential applications as a key intermediate in the synthesis of

complex bioactive molecules.

Physicochemical & Structural Properties
A clear understanding of a compound's physical properties is foundational to its application in

synthesis. Below is a summary of the calculated properties for the target compound and the

experimentally determined properties of its key precursor.

Property
6-Bromo-3-isopropoxy-2-
methylpyridine (Target)

6-Bromo-2-methylpyridin-
3-ol (Precursor)

CAS Number Not available (non-commercial) 118399-86-3[1][2]

Molecular Formula C₉H₁₂BrNO C₆H₆BrNO

Molecular Weight 230.10 g/mol 188.02 g/mol

Appearance
Predicted: Colorless to pale

yellow oil or low-melting solid
Colorless crystals

Boiling Point
Predicted: >200 °C

(decomposes)
Not available

Melting Point Predicted: <40 °C 187-189 °C

SMILES
CC1=C(OC(C)C)C=CC(Br)=N

1
CC1=C(O)C=CC(Br)=N1

InChIKey

Predicted:

YQDPJBCUDFVDFB-

UHFFFAOYSA-N

NZEZVKXETZALTH-

UHFFFAOYSA-N

Proposed Synthesis: O-Isopropylation via
Williamson Ether Synthesis
The most direct and reliable method to prepare the target compound is through the O-alkylation

of its hydroxypyridine precursor, 6-Bromo-2-methylpyridin-3-ol. The Williamson ether synthesis

provides a classic and robust framework for this transformation.
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Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3]

Deprotonation: The phenolic hydroxyl group of 6-Bromo-2-methylpyridin-3-ol is weakly

acidic. A moderately strong base, such as potassium carbonate (K₂CO₃) or a stronger base

like sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a more

nucleophilic pyridinolate anion. The choice of a polar aprotic solvent like N,N-

Dimethylformamide (DMF) or acetonitrile (ACN) is crucial as it effectively solvates the cation

(K⁺ or Na⁺) without interfering with the nucleophilicity of the anion.

Nucleophilic Attack: The resulting pyridinolate anion attacks the electrophilic carbon of an

isopropylating agent (e.g., 2-bromopropane or isopropyl iodide). This SN2 attack proceeds

with inversion of stereochemistry (though not relevant for the achiral isopropyl group) and

forms the desired C-O ether bond, yielding the final product.[3] Secondary alkyl halides like

2-bromopropane are suitable, but care must be taken as competing elimination reactions can

occur, especially at higher temperatures.[3]

Experimental Workflow Diagram
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Caption: Synthesis workflow for 6-Bromo-3-isopropoxy-2-methylpyridine.
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Step-by-Step Laboratory Protocol
This protocol is adapted from established procedures for the O-alkylation of hydroxypyridines.

[4]

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser

under an inert nitrogen atmosphere, add 6-Bromo-2-methylpyridin-3-ol (1.0 eq.).

Solvent and Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by finely

pulverized potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add 2-

bromopropane (1.2-1.5 eq.) to the mixture via syringe.

Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-12 hours.[4] Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into cold

water and transfer to a separatory funnel.

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as

ethyl acetate or dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should

be purified by flash column chromatography on silica gel to afford the pure product.

Spectroscopic Characterization: Verifying the
Structure
Confirmation of the product's identity is achieved through standard spectroscopic methods,

primarily Nuclear Magnetic Resonance (NMR).

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://cssp.chemspider.com/555
https://cssp.chemspider.com/555
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1405423?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A septet (a multiplet with 7 lines) at approximately δ 4.5-4.8 ppm, corresponding to the

single methine proton (-OCH(CH₃)₂) of the isopropoxy group.

A doublet at approximately δ 1.3-1.4 ppm, integrating to 6 protons, representing the two

equivalent methyl groups (-OCH(CH₃)₂) of the isopropoxy group.

A singlet at approximately δ 2.4-2.5 ppm, integrating to 3 protons, for the methyl group on

the pyridine ring (Ar-CH₃).

Two doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1 proton,

corresponding to the two coupled protons on the pyridine ring.[5]

¹³C NMR: The carbon NMR will corroborate the structure with signals for the 9 unique carbon

atoms, including the characteristic aliphatic signals for the isopropoxy group (one methine,

one methyl) and the aromatic carbons.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a

molecular ion peak [M+H]⁺ at approximately 230.0/232.0 m/z, demonstrating the

characteristic isotopic pattern for a compound containing one bromine atom.

Applications in Medicinal Chemistry: A Gateway to
Novel Compounds
The primary utility of 6-Bromo-3-isopropoxy-2-methylpyridine is as a versatile intermediate

for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and

other targeted therapies.

Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling

reactions. This allows for the efficient formation of new carbon-carbon or carbon-heteroatom

bonds.

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters is one of

the most powerful methods to create biaryl structures.[6] This is a cornerstone of modern

drug synthesis.[7][8]
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Buchwald-Hartwig Amination: Introduction of primary or secondary amines to form 6-amino-

pyridine derivatives.

Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne, providing access to

a different chemical space.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

The chemoselectivity of these reactions is high, meaning the C-Br bond will react preferentially

under palladium catalysis, leaving the ether and methyl groups untouched.[9]

Illustrative Suzuki Coupling Workflow

Reactants & Catalysts

Coupling Reaction

6-Bromo-3-isopropoxy-
2-methylpyridine

Heat
(80-110°C)

Arylboronic Acid
(R-B(OH)₂)

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base (e.g., K₃PO₄, Cs₂CO₃)
Solvent (e.g., Dioxane/H₂O)

6-Aryl-3-isopropoxy-
2-methylpyridine

(Coupled Product)

Forms C-C bond

Click to download full resolution via product page

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
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Safety and Handling
As with all laboratory chemicals, 6-Bromo-3-isopropoxy-2-methylpyridine and its precursors

should be handled with appropriate care.

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety goggles, and nitrile gloves.[10][11]

Ventilation: Handle the compound and all reagents, especially volatile solvents like DMF, in a

well-ventilated chemical fume hood.[12][13]

Hazards of Precursors and Reagents:

Brominated Pyridines: Generally considered irritants to the skin, eyes, and respiratory

system. Harmful if swallowed.

DMF (Solvent): A potential reproductive toxin; avoid inhalation and skin contact.

Potassium Carbonate: An irritant; avoid creating dust.

2-Bromopropane: Flammable liquid and potential irritant.

Always consult the specific Safety Data Sheet (SDS) for each chemical used in the synthesis

before beginning work.[11][14] Contaminated waste should be disposed of according to

institutional and local regulations.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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